D-glycero-a-L-altro-2-Nonulopyranosonic acid, 5-(acetylamino)-3,5-dideoxy-, methyl ester (9CI)
Description
This compound is a sialic acid derivative characterized by its unique stereochemistry (D-glycero-α-L-altro configuration) and functional modifications. The structure includes a 5-acetamido group, 3,5-dideoxy backbone, and a methyl ester at the carboxylic acid position. These features influence its physicochemical properties, such as solubility and metabolic stability, and may confer novel bioactivity in glycoconjugate interactions or microbial adhesion processes .
Properties
Molecular Formula |
C12H21NO9 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9-,10+,12-/m0/s1 |
InChI Key |
BKZQMWNJESHHSA-BZKDFATFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@H]([C@@H](CO)O)O)(C(=O)OC)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-glycero-a-L-altro-2-Nonulopyranosonic acid, 5-(acetylamino)-3,5-dideoxy-, methyl ester typically involves multiple steps, including the protection and deprotection of functional groups, selective acetylation, and esterification. Common reagents used in these reactions include acetyl chloride, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways and interactions.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-glycero-a-L-altro-2-Nonulopyranosonic acid, 5-(acetylamino)-3,5-dideoxy-, methyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Stereochemical Variants
- Methyl 5-Acetamido-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonat (34) Stereochemistry: D-glycero-D-galacto configuration. Key Differences: The D-galacto configuration is more common in natural sialic acids (e.g., neuraminic acid), suggesting enhanced compatibility with mammalian enzymes. Molecular Weight: ~347 g/mol (based on ESI-MS data for analogs) .
2.2. Functional Group Modifications
- Methyl 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-α-D-galacto-2-nonulopyranosidonsäure (43a) Substituents: 9-azido group, 3,5,9-trideoxy backbone. Key Features: The azido group enables bioorthogonal click chemistry for labeling, while the trideoxy structure increases hydrophobicity. This contrasts with the target compound’s 3,5-dideoxy and unmodified C9, which retains a hydroxyl group for hydrogen bonding .
- Methyl 5-Acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-D-glycero-β-D-galacto-2-nonulopyranosylonate Substituents: 7,8,9-tri-O-acetyl, 2-S-phenyl thioether, 4-O-carbonyl. Key Features: Acetyl groups enhance lipophilicity and resistance to esterases. The thioether at C2 improves stability against glycosidases compared to the target’s oxygen-based glycosidic bond .
2.3. Fluorinated and Azido Derivatives
- D-erythro-β-L-gluco-2-Nonulopyranosonic Acid, 5-(Acetylamino)-4-azido-2,3,4,5-tetradeoxy-2,3-difluoro-, Methyl Ester, 7,8,9-triacetate Substituents: 2,3-difluoro, 4-azido, 7,8,9-triacetate. The target compound lacks fluorine, retaining native electronic properties critical for receptor binding .
Data Table: Structural and Functional Comparison
*Estimated based on analogs; †Derived from synthetic intermediates; ‡Calculated from substituent additions.
Research Findings and Implications
- Functional Groups : O-Acetylation (e.g., 7,8,9-tri-O-acetyl) is linked to increased resistance to bacterial sialidases, a feature absent in the target compound but exploitable in drug design .
- Azido/Fluorine Modifications : These groups expand utility in chemical biology (e.g., imaging probes) but may reduce natural binding affinity compared to the target’s native structure .
Biological Activity
D-glycero-a-L-altro-2-Nonulopyranosonic acid, 5-(acetylamino)-3,5-dideoxy-, methyl ester (9CI) is a complex carbohydrate derivative belonging to the family of sialic acids. These compounds are known for their significant roles in cellular interactions, immune responses, and various biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of D-glycero-a-L-altro-2-Nonulopyranosonic acid methyl ester is C12H21NO9. Its structure features an acetylamino group which is critical for its biological functions. The presence of the methyl ester group enhances its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 273.30 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| pH | Neutral |
Sialic acids, including D-glycero-a-L-altro-2-Nonulopyranosonic acid, play crucial roles in various biological processes:
- Cell Signaling : Sialic acids are involved in cell-cell recognition and signaling pathways. They modulate immune responses by influencing the interaction between cells and pathogens.
- Pathogen Interaction : Sialic acids serve as receptors for viruses, including influenza, facilitating viral entry into host cells .
- Neuronal Function : They are integral components of neuronal membranes, contributing to synaptic plasticity and signaling .
Case Studies
- Role in Viral Infections : Research has shown that sialic acid residues on cell surfaces are exploited by influenza viruses for attachment to host cells. The acetylamino group in D-glycero-a-L-altro-2-Nonulopyranosonic acid enhances this interaction, promoting viral entry .
- Cancer Research : Sialic acids have been implicated in tumor progression and metastasis. Studies indicate that altering sialylation patterns can affect cancer cell behavior, making this compound a potential target for therapeutic intervention .
- Neuroprotective Effects : In neurological studies, compounds similar to D-glycero-a-L-altro-2-Nonulopyranosonic acid have demonstrated protective effects against neurodegenerative diseases by stabilizing neuronal membranes and modulating inflammatory responses .
Table 2: Summary of Biological Activities
| Activity | Description |
|---|---|
| Immune Modulation | Influences immune cell interactions and responses |
| Viral Receptor | Serves as a receptor for various viruses |
| Neuronal Protection | Stabilizes neuronal membranes and supports synaptic function |
| Cancer Progression Modulation | Alters sialylation patterns affecting tumor behavior |
Applications
D-glycero-a-L-altro-2-Nonulopyranosonic acid has several applications across different fields:
- Pharmaceutical Development : Utilized in drug formulations targeting viral infections and cancer therapies.
- Biotechnology : Acts as a substrate in enzyme assays for studying sialylation processes.
- Diagnostic Tools : Employed in assays for detecting diseases through its biochemical properties.
Future Directions
Ongoing research aims to explore the therapeutic potential of D-glycero-a-L-altro-2-Nonulopyranosonic acid in treating viral infections and cancer. Understanding its role in cell signaling may lead to novel treatment strategies that leverage its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
